molecular formula C20H24N4 B2482785 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900282-73-7

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2482785
CAS No.: 900282-73-7
M. Wt: 320.44
InChI Key: PNLZKIUZCZKQPS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, methylphenyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 4-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • 3-(4-Methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Uniqueness

2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and piperidinyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)22-24-18(13-15(2)21-20(19)24)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZKIUZCZKQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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